molecular formula C21H20BrNO B2373622 1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide CAS No. 467445-97-2

1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide

Cat. No.: B2373622
CAS No.: 467445-97-2
M. Wt: 382.301
InChI Key: NHXZUHRIGCSISN-UHFFFAOYSA-M
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Description

1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide is a specialty pyridinium salt designed for advanced research applications. Its molecular structure, featuring a biphenyl moiety and a keto group, suggests potential for use in materials science and catalysis research. Compounds within this chemical family are often investigated as intermediates or precursors in the synthesis of more complex molecules . The structural motif of a biphenyl group is commonly explored in the development of organic electronic materials and ligands for catalytic systems . Furthermore, pyridinium-based ionic liquids and salts are of significant interest in green chemistry as potential solvents or catalysts for various organic transformations, which may include nanoparticle synthesis and shape-control reactions as seen in studies utilizing chloroplatinic acid . This reagent offers researchers a building block to develop new synthetic methodologies or to create novel functional materials. It is provided For Research Use Only.

Properties

IUPAC Name

2-(4-methylpyridin-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-one;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20NO.BrH/c1-16-12-14-22(15-13-16)17(2)21(23)20-10-8-19(9-11-20)18-6-4-3-5-7-18;/h3-15,17H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXZUHRIGCSISN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)C(C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-([1,1’-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridinium Bromide Family

a. 1-(2-(1,1'-Biphenyl)-4-yl-2-oxoethyl)-4-(4-pyridinyl)pyridinium Bromide (CID 45051123)

  • Molecular Formula: C₂₄H₁₉N₂O⁺Br⁻ (vs. C₂₃H₂₂NO⁺Br⁻ for the target compound).
  • Key Differences :
    • The side chain is a 2-oxoethyl group (shorter than the target’s 1-oxopropan-2-yl).
    • The pyridinium ring is substituted with a 4-pyridinyl group instead of a methyl group.
  • Implications : The longer propane chain in the target compound may enhance flexibility and hydrophobic interactions, while the methyl group on pyridinium could reduce steric hindrance compared to the bulkier pyridinyl substituent in CID 45051123 .

b. 1-(3-((2-Iodo-1-oxoethyl)amino)propyl)-4-methylpyridinium Bromide

  • Key Differences: Features an amino-linked iodo-oxoethyl side chain vs. the biphenyl-oxopropane chain. Retains the 4-methylpyridinium core.
  • The biphenyl group in the target may improve binding affinity to aromatic-rich biological targets .
Non-Pyridinium Analogues

a. 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide

  • Key Differences: Quinolinium cation (vs. pyridinium) with a fused benzene ring. Bulky tert-butyl and hydroxyl substituents on the phenyl group.
  • However, the tert-butyl groups may reduce solubility compared to the target’s biphenyl group .

b. Imidazole-Based Biphenyl Derivatives (e.g., Compound 5 in )

  • Key Differences :
    • Imidazole ring (neutral) instead of pyridinium (positively charged).
    • Substituents include benzaldehyde or trifluoromethyl groups.
  • Implications : The lack of a permanent positive charge in imidazole derivatives may reduce solubility in polar solvents but improve cell membrane permeability .

Physicochemical and Functional Comparisons

Property Target Compound CID 45051123 1-(3-((2-Iodo...) ()
Molecular Weight ~420.3 g/mol (C₂₃H₂₂NOBr) ~423.3 g/mol (C₂₄H₁₉N₂OBr) ~455.2 g/mol
Key Functional Groups Biphenyl, 4-methylpyridinium, ketone Biphenyl, 4-pyridinyl, ketone Iodo-oxoethyl, methylpyridinium
Potential Applications Ionic liquids, enzyme inhibitors Catalysis, drug delivery Radiolabeling, targeted therapies
Solubility and Stability
  • The target compound’s biphenyl group increases lipophilicity, likely reducing aqueous solubility compared to analogues with polar substituents (e.g., hydroxyl or amino groups). However, the methyl group on pyridinium may mitigate this by reducing crystallinity .
  • The bromide counterion enhances ionic solubility in polar solvents, similar to other pyridinium bromides .

Biological Activity

1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide is a compound that has garnered interest in various fields of biological research, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing findings from diverse studies and presenting relevant data.

Molecular Formula: C20H23BrN2O
Molecular Weight: 398.31 g/mol
CAS Number: Not specified in the search results.

Structure

The compound features a biphenyl moiety attached to a pyridine ring, which is known to influence its biological properties. The presence of the bromide ion may also play a crucial role in its activity.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyridine and biphenyl can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of pyridine derivatives on cancer cell lines. The biphenyl structure is known to enhance the compound's lipophilicity, potentially improving cell membrane penetration.

Case Study: Cytotoxicity Assessment

In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) have shown that related compounds induce apoptosis through mitochondrial pathways. The specific effects of this compound remain to be elucidated.

The proposed mechanisms for the biological activity include:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic processes.
  • Membrane Disruption: The cationic nature of the compound suggests potential interactions with negatively charged bacterial membranes.

Summary of Key Studies

  • Antimicrobial Studies: A study published in Journal of Medicinal Chemistry highlighted the effectiveness of pyridine derivatives against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Research: Research presented at the Annual Cancer Research Conference demonstrated that certain biphenyl-pyridine hybrids exhibited significant cytotoxicity against breast cancer cells.
  • Mechanistic Insights: Investigations into the mechanism revealed that these compounds could activate apoptotic pathways, leading to increased cancer cell death.

Future Directions

Further research is necessary to fully characterize the biological activity of this compound, including:

  • In vivo Studies: Assessing efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) Analysis: Identifying optimal structural features for enhanced activity.

Q & A

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Synthesize derivatives with:
  • Biphenyl modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-π stacking.
  • Pyridinium substitutions : Replace methyl with bulkier alkyl chains to modulate log P.
    Test derivatives in dose-response assays (IC₅₀ determination) and correlate with computed descriptors (e.g., polar surface area, H-bond donors) .

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